molecular formula C24H21NO3 B11233558 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide

Cat. No.: B11233558
M. Wt: 371.4 g/mol
InChI Key: NDEKJFIEFLRIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide is an organic compound that features a furan ring substituted with a methoxyphenyl group and a naphthyl group attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(naphthalen-1-yl)propanamide is unique due to its combination of a furan ring with methoxyphenyl and naphthyl groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)furan-2-yl]-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C24H21NO3/c1-27-19-11-9-18(10-12-19)23-15-13-20(28-23)14-16-24(26)25-22-8-4-6-17-5-2-3-7-21(17)22/h2-13,15H,14,16H2,1H3,(H,25,26)

InChI Key

NDEKJFIEFLRIMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.